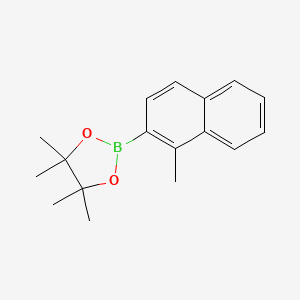

![molecular formula C24H24ClN3O3 B2754174 1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one CAS No. 949285-15-8](/img/structure/B2754174.png)

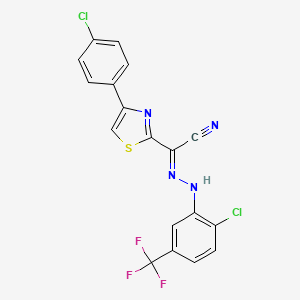

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one, often referred to as Tivozanib , is a kinase inhibitor used in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) following two or more prior systemic therapies . Its chemical structure consists of a urea core with a quinoline moiety and a phenyl group, making it a potent therapeutic agent.

Synthesis Analysis

The synthesis of Tivozanib involves several steps. One notable route includes the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with allylic iodide in the presence of indium powder. This exothermic reaction yields the desired compound, which is then further modified to obtain Tivozanib .

Molecular Structure Analysis

Tivozanib’s molecular formula is C₂₂H₁₉ClN₄O₅ • HCl • H₂O , with a molecular weight of 509.34 Daltons . The chemical structure features a chlorinated phenyl ring, a dimethoxyquinoline group, and a urea linkage. The precise arrangement of these functional groups contributes to its pharmacological activity .

Chemical Reactions Analysis

Tivozanib primarily inhibits vascular endothelial growth factor (VEGF) receptors, thereby disrupting angiogenesis and tumor growth. It selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, leading to reduced blood vessel formation within tumors. Additionally, it may impact other kinases involved in cancer progression .

Mécanisme D'action

Tivozanib’s mechanism of action involves binding to the ATP-binding site of VEGF receptors, preventing their autophosphorylation and downstream signaling. By inhibiting angiogenesis, it limits nutrient supply to tumors, ultimately suppressing their growth. The drug’s specificity for VEGFRs contributes to its favorable safety profile compared to other tyrosine kinase inhibitors .

Safety and Hazards

- Side Effects : Common side effects include fatigue, hypertension, diarrhea, decreased appetite, and nausea. Serious adverse reactions may occur, such as vision changes, heart symptoms, and severe headache .

- Pregnancy and Breastfeeding : Tivozanib can harm a fetus, so effective contraception is crucial during treatment. Breastfeeding is not recommended due to potential adverse effects on the child .

Propriétés

IUPAC Name |

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c1-14(2)24(29)28-20(15-8-6-5-7-9-15)12-19(27-28)17-10-16-11-21(30-3)22(31-4)13-18(16)26-23(17)25/h5-11,13-14,20H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAPMIXXOVRRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=C(N=C3C=C(C(=CC3=C2)OC)OC)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)